N-Fmoc-N-(2-fluorobenzyl)-glycine N-Fmoc-N-(2-fluorobenzyl)-glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746513
InChI: InChI=1S/C24H20FNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)
SMILES: C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Molecular Formula: C24H20FNO4
Molecular Weight: 405.4 g/mol

N-Fmoc-N-(2-fluorobenzyl)-glycine

CAS No.:

Cat. No.: VC13746513

Molecular Formula: C24H20FNO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-(2-fluorobenzyl)-glycine -

Specification

Molecular Formula C24H20FNO4
Molecular Weight 405.4 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-fluorophenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C24H20FNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)
Standard InChI Key BRVAIIZVRBIKOT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Canonical SMILES C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Introduction

Chemical Structure and Physicochemical Properties

N-Fmoc-N-(2-fluorobenzyl)-glycine (CAS: 2385070-08-4) has the molecular formula C₂₄H₂₀FNO₄ and a molecular weight of 405.4 g/mol . The compound consists of a glycine backbone where the α-amino group is dual-substituted with an Fmoc group and a 2-fluorobenzyl moiety (Fig. 1). The Fmoc group provides orthogonal protection during solid-phase peptide synthesis (SPPS), while the 2-fluorobenzyl group introduces steric bulk and hydrophobicity, influencing peptide conformation and target interactions .

Key Structural Features:

  • Fmoc Group: A urethane-based protecting group removable under mild basic conditions (e.g., piperidine), ensuring compatibility with acid-sensitive side chains .

  • 2-Fluorobenzyl Substituent: The fluorine atom at the ortho position of the benzyl ring enhances electronegativity and alters π-π stacking interactions, potentially improving binding affinity to hydrophobic protein pockets .

Table 1: Physicochemical Properties of N-Fmoc-N-(2-fluorobenzyl)-glycine

PropertyValue
Molecular FormulaC₂₄H₂₀FNO₄
Molecular Weight405.4 g/mol
CAS Number2385070-08-4
Purity≥95% (typical commercial grade)
SolubilitySoluble in DMF, DCM, THF
Storage Conditions-20°C, desiccated

Synthetic Methodologies

The synthesis of N-Fmoc-N-(2-fluorobenzyl)-glycine involves sequential functionalization of the glycine α-amino group. Two primary routes are employed:

Stepwise Alkylation-Fmoc Protection

  • Benzylation: Glycine is alkylated with 2-fluorobenzyl bromide in the presence of a base (e.g., NaHCO₃ or DIEA) to yield N-(2-fluorobenzyl)-glycine .

  • Fmoc Protection: The secondary amine is reacted with Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl in a polar aprotic solvent (e.g., DMF) to install the Fmoc group .

Chiral Ni(II)-Complex Mediated Synthesis

For enantiomerically pure derivatives, glycine is coordinated to a chiral Ni(II)-Schiff base complex, enabling asymmetric alkylation with 2-fluorobenzyl halides. Subsequent Fmoc protection and decomplexation yield the target compound with high enantiomeric excess .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity
Stepwise Alkylation75–8590–95Racemic
Ni(II)-Complex Mediated80–9095–99>99% ee

Applications in Peptide Synthesis

Conformational Control

The 2-fluorobenzyl group restricts backbone flexibility, stabilizing β-turn and α-helical structures in peptides. This is critical for mimicking bioactive conformations of endogenous peptides .

Enhanced Proteolytic Stability

Fluorination at the benzyl position reduces enzymatic degradation by sterically shielding amide bonds from proteases, extending the half-life of therapeutic peptides .

¹⁹F NMR Probes

The fluorine atom serves as a sensitive NMR reporter for studying peptide-ligand interactions and dynamics in solution .

Case Study: GLP-1 Receptor Agonists

Incorporating N-Fmoc-N-(2-fluorobenzyl)-glycine into glucagon-like peptide-1 (GLP-1) analogs improved binding affinity (K<sub>d</sub> = 1.2 nM vs. 3.4 nM for non-fluorinated analogs) and resistance to dipeptidyl peptidase-4 (DPP-4)-mediated cleavage .

Biological and Pharmacological Relevance

Drug Design

Fluorinated peptides exhibit enhanced membrane permeability due to increased lipophilicity. For example, fluorobenzyl-substituted enkephalin analogs showed 3-fold higher blood-brain barrier penetration compared to non-fluorinated counterparts .

Enzyme Inhibition

Peptides containing this derivative inhibit serine proteases (e.g., thrombin) by mimicking transition-state geometries. Kinetic studies revealed a 50% reduction in K<sub>i</sub> values upon fluorobenzyl incorporation .

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky substituents complicate coupling reactions, requiring extended activation times or elevated temperatures .

  • Purification: Hydrophobic fluorinated peptides often require reverse-phase HPLC with high acetonitrile gradients .

Emerging Applications

  • Targeted Cancer Therapies: Fluorobenzyl-modified RGD peptides enhance integrin α<sub>v</sub>β<sub>3</sub> binding for tumor-selective drug delivery .

  • Neuroinflammatory Probes: ¹⁹F-MRI tracers based on this compound enable real-time imaging of amyloid-β plaques .

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